molecular formula C13H17ClFN3O B12219556 2-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride

2-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride

Cat. No.: B12219556
M. Wt: 285.74 g/mol
InChI Key: CYJZRULLHNTRTR-UHFFFAOYSA-N
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Description

2-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride is a chemical compound with a complex structure that includes a phenol group, a pyrazole ring, and a fluoroethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride typically involves multiple steps, including the formation of the pyrazole ring, introduction of the fluoroethyl group, and subsequent functionalization to attach the phenol group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. Techniques such as continuous flow chemistry and high-throughput screening can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while nucleophilic substitution of the fluoroethyl group can result in various substituted derivatives .

Scientific Research Applications

2-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate biochemical pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol
  • 2-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrobromide

Uniqueness

Compared to similar compounds, 2-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H17ClFN3O

Molecular Weight

285.74 g/mol

IUPAC Name

2-[[[1-(2-fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C13H16FN3O.ClH/c1-10-12(9-17(16-10)7-6-14)15-8-11-4-2-3-5-13(11)18;/h2-5,9,15,18H,6-8H2,1H3;1H

InChI Key

CYJZRULLHNTRTR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=CC=C2O)CCF.Cl

Origin of Product

United States

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